N-(4-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for drug design and development .
Preparation Methods
The synthesis of N-(4-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with hydrazonoyl chlorides in refluxing ethanol or dioxane with triethylamine . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its potential as an anticancer agent, showing promising results in inhibiting the growth of breast cancer cells . Additionally, it has demonstrated antimicrobial activity against various bacterial and fungal strains . In the field of medicine, it has been explored for its analgesic and anti-inflammatory properties . The compound’s ability to inhibit enzymes such as carbonic anhydrase and cholinesterase makes it a valuable candidate for developing enzyme inhibitors .
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound also interacts with various enzymes, inhibiting their activity and thereby exerting its pharmacological effects .
Comparison with Similar Compounds
N-(4-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives. Similar compounds include 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in their substituents and specific pharmacological activities. The unique combination of the triazole and thiadiazine rings in N-(4-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C24H21N5O2S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H21N5O2S/c1-31-19-14-12-18(13-15-19)25-23(30)21-20(16-8-4-2-5-9-16)28-29-22(26-27-24(29)32-21)17-10-6-3-7-11-17/h2-15,20-21,28H,1H3,(H,25,30) |
InChI Key |
ZTHSYHCOSWOTEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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